molecular formula C19H27BN2O4 B2646621 1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester CAS No. 2096334-73-3

1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester

Cat. No.: B2646621
CAS No.: 2096334-73-3
M. Wt: 358.25
InChI Key: CXAUYQLIZWLVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a popular method for forming carbon-carbon bonds . This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Chemical Reactions Analysis

This compound, like other organoboron reagents, is used in Suzuki–Miyaura cross-coupling reactions . It can also be used in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and other compounds .

Scientific Research Applications

Analytical Challenges and Solutions

Strategies for Analyzing Reactive Pinacolboronate Esters Pinacolboronate esters, including compounds like 1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester, are integral in the Suzuki coupling reaction, crucial for synthesizing complex molecules. However, their analysis presents challenges due to their reactive nature and instability. For instance, the 2-aminopyrimidine-5-pinacolboronate ester requires unconventional approaches for stability and solubilization during chromatographic purity assessment. Solutions involve non-aqueous, aprotic diluent, and highly basic mobile phases in reversed-phase separation, applicable to various reactive pinacolboronate esters (Zhong et al., 2012).

Polymerization and Monomer Analysis

Innovations in Radical Polymerization Isopropenyl boronic acid pinacol ester (IPBpin) has been explored as a comonomer in radical polymerization, shedding light on the character of boron-containing monomers and enabling the synthesis of unconventional copolymers. This research underpins the versatile applications of pinacolboronate esters in polymer sciences, including facilitating the synthesis of α-methyl vinyl alcohol (MVA)-styrene copolymer through boron pendant oxidation, showcasing the potential of these compounds in crafting novel polymeric materials (Makino, Nishikawa, & Ouchi, 2020).

Fluorescence Enhancement and Boronate Ester Applications

Exciplex Formation Monitoring via Fluorescence The interaction between pyridinium boronic acid and phenyl groups linked via a propylene linker can be monitored through fluorescence. The formation of a cyclic boronate ester significantly enhances the Lewis acidity and cation-π stacking interaction, leading to a notable fluorescence enhancement. This property is crucial in developing fluorescence-based sensors and diagnostic tools, leveraging the unique chemistry of boronic acid pinacol esters (Huang et al., 2010).

Catalysis and Coupling Reactions

Suzuki-Miyaura Coupling and N-Heterocyclic Compound Synthesis The conversion of lactam-derived vinyl triflates to vinyl boronates highlights the importance of pinacolboronate esters in the Suzuki-Miyaura coupling reaction. These reactions are pivotal in synthesizing diverse N-heterocyclic compounds, indicating the significant role of pinacolboronate esters in medicinal chemistry and drug development (Occhiato, Lo Galbo, & Guarna, 2005).

Polymer End-Functionalization

Boronic Acid End-Functionalized Polycaprolactone Synthesis The synthesis of boronic acid end-functionalized polycaprolactone through ring-opening polymerization demonstrates the utility of pinacol boronate ester-containing initiators. This method provides a pathway to boron-terminated polymers with significant structural diversity at the termini. The versatility of these polymers in postsynthetic manipulations and their transformation into star polymer assemblies underscores the potential of pinacolboronate esters in the field of advanced polymer engineering (Korich et al., 2010).

Mechanism of Action

The mechanism of action of this compound in chemical reactions is likely related to its role as a boron reagent in Suzuki–Miyaura coupling . In this reaction, the organoboron reagent is involved in a transmetalation process with a palladium catalyst .

Properties

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-11-22(16(23)24-17(2,3)4)15-14(12)9-13(10-21-15)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAUYQLIZWLVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.